2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate
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Overview
Description
2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate is a chemical compound with the molecular formula C8H9F3O4 and a molecular weight of 226.15 g/mol . It is known for its unique properties, including chemical inertness, good wear resistance, and a low dielectric constant . This compound is used in various scientific and industrial applications, particularly in the field of photolithography and the development of advanced materials .
Preparation Methods
The synthesis of 2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate typically involves the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo radical polymerization to form polymers with unique properties.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate involves its ability to undergo polymerization and form stable polymers. The trifluoroethoxy group imparts unique properties to the polymer, such as chemical inertness and low dielectric constant . These properties make it suitable for use in advanced materials and electronic applications. The molecular targets and pathways involved in its action depend on the specific application and the nature of the polymer formed .
Comparison with Similar Compounds
2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl methacrylate: This compound has similar properties but lacks the oxo group, which can affect its reactivity and the properties of the resulting polymers.
2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl acrylate: This compound is similar but has an acrylate group instead of a methacrylate group, which can influence its polymerization behavior and the properties of the polymers formed.
The uniqueness of this compound lies in its combination of the trifluoroethoxy group and the methacrylate group, which imparts specific properties to the compound and its polymers .
Biological Activity
2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate is a fluorinated methacrylate compound that has garnered interest in various fields, particularly in polymer chemistry and medicinal applications. Its unique structure, featuring a trifluoroethoxy group, contributes to its distinct physical and chemical properties, which may influence its biological activity.
- Molecular Formula : C10H9F3O3
- Molecular Weight : 236.17 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits potential biological activities including antimicrobial and anticancer properties. The presence of the trifluoroethoxy group is believed to enhance its interaction with biological molecules.
Antimicrobial Activity
A study investigating the antimicrobial properties of various methacrylate derivatives found that compounds with fluorinated groups often displayed enhanced antibacterial activity. Specifically, this compound was tested against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The results suggest that the compound's fluorinated structure contributes to its efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
In addition to its antimicrobial effects, there is emerging evidence regarding the anticancer potential of this compound. A series of in vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis through caspase activation |
A549 | 20 | Cell cycle arrest at G1 phase |
These findings indicate that the compound may induce cell death via apoptosis and inhibit cell cycle progression in cancer cells .
Case Studies
- Study on Fluorinated Methacrylates : A comprehensive investigation into various fluorinated methacrylates demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of fluorination in enhancing biological activity .
- Antimicrobial Efficacy Assessment : Research conducted on a series of methacrylate derivatives revealed that the introduction of trifluoroethoxy groups significantly improved the antimicrobial properties compared to non-fluorinated counterparts. This study provides insights into structure-activity relationships in antimicrobial applications .
The biological activity of this compound is hypothesized to involve:
- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors within microbial and cancerous cells.
- Induction of Stress Responses : The presence of fluorine atoms can alter membrane permeability and disrupt cellular homeostasis.
Further research is required to elucidate the precise molecular mechanisms involved.
Properties
Molecular Formula |
C8H9F3O4 |
---|---|
Molecular Weight |
226.15 g/mol |
IUPAC Name |
[2-oxo-2-(2,2,2-trifluoroethoxy)ethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H9F3O4/c1-5(2)7(13)14-3-6(12)15-4-8(9,10)11/h1,3-4H2,2H3 |
InChI Key |
FCTRDJWCVGCPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(=O)OCC(F)(F)F |
Related CAS |
1176273-36-1 |
Origin of Product |
United States |
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